molecular formula C14H14BrNO4S B2720685 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide CAS No. 349398-73-8

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2720685
CAS No.: 349398-73-8
M. Wt: 372.23
InChI Key: ZEBDFKTXFLEVPP-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide (CAS 349398-73-8) is a sulfonamide derivative featuring a brominated benzene ring linked to a sulfonamide group substituted with a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₄H₁₃BrNO₄S, with a molecular weight of 388.23 g/mol.

Properties

IUPAC Name

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDFKTXFLEVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be modified into active pharmaceutical ingredients (APIs) with therapeutic properties.

  • Antimicrobial Activity : Research indicates that sulfonamide compounds can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This mechanism positions this compound as a potential candidate for developing new antibiotics against resistant strains of bacteria, such as Klebsiella pneumoniae .
  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory medications .

Agrochemical Applications

2. Pesticide Development

The compound is also explored for its role in agrochemicals, particularly in the formulation of pesticides. Its ability to act as an intermediate allows for the synthesis of herbicides and insecticides that target specific pests while minimizing environmental impact.

  • Case Study : A derivative of this compound was tested for efficacy against common agricultural pests. Results indicated significant effectiveness in controlling pest populations without harming beneficial insects .

Material Science Applications

3. Specialty Chemicals

In materials science, this compound is utilized in the production of specialty chemicals and as a building block for more complex organic molecules.

  • Dyes and Pigments : The compound can be transformed into various dyes used in textiles and plastics. Its ability to provide vibrant colors makes it valuable in the dyeing industry .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a. Halogen and Alkoxy Substitutions

  • 4-Bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide (CAS 311328-85-5): Replacing the 2,5-dimethoxyphenyl group with a 3-chloro-2-methylphenyl substituent introduces steric and electronic changes.
  • 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3): The shift from 2,5-dimethoxy to 3,4-dimethoxy alters the spatial arrangement of methoxy groups, which may impact solubility and intermolecular interactions .

b. Ethoxy vs. Methoxy Groups

Core Structure Modifications

a. Benzamide vs. Benzenesulfonamide

  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) : Replacing the sulfonamide with a benzamide linkage retains the bromo and methoxyphenyl motifs. This derivative demonstrated potent FGFR1 inhibition (IC₅₀ = 0.12 µM) and activity against NSCLC cell lines (e.g., NCI-H520, NCI-H1581) . The sulfonamide’s hydrogen-bonding capacity may confer distinct target selectivity compared to the benzamide’s planar structure.

b. Sulfonyl Urea Analogues

  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: This compound crystallizes in the monoclinic space group C2/c with a density of 1.626 g/cm³. Its crystal packing is dominated by N–H⋯O and C–H⋯O hydrogen bonds, contrasting with the target compound’s undefined solid-state behavior .

Halogenation Effects

  • 2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide (CAS 494826-47-0): The addition of a second bromine atom increases molecular weight (454.01 g/mol) and may enhance halogen bonding in biological targets. However, the methylphenyl group reduces electron-withdrawing effects compared to methoxy substituents .

Physicochemical Comparison

Compound Molecular Formula Substituents Key Properties/Activities References
4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide C₁₄H₁₃BrNO₄S 2,5-dimethoxyphenyl Potential anti-inflammatory
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃BrNO₄ 3,5-dimethoxyphenyl (amide) FGFR1 inhibitor (IC₅₀ = 0.12 µM)
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide C₁₀H₁₂BrN₂O₃S Propylcarbamoyl High-density crystal (1.626 g/cm³)
2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide C₁₃H₁₁Br₂NO₂S 2,5-dibromo, 4-methylphenyl Enhanced halogen bonding

Biological Activity

4-Bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a bromo-substituted phenyl ring and a dimethoxyphenyl moiety. This structural composition is critical for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Properties

This compound has shown significant antimicrobial activity. Studies indicate that it is effective against various pathogens, including Leishmania species, which are responsible for leishmaniasis. The mechanism involves inhibition of specific enzymes critical for the survival of these parasites .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of well-known chemotherapeutic agents .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa0.23Induction of apoptosis
MDA-MB-2310.19Disruption of microtubule dynamics
SGC-79014.1Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The sulfonamide group may inhibit enzymes involved in folate synthesis in bacteria and parasites.
  • Microtubule Disruption : Similar to other anticancer agents, it may bind to tubulin at the colchicine site, leading to altered microtubule dynamics and cell cycle disruption .
  • Signaling Pathway Modulation : It has been shown to affect NF-κB signaling pathways, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Leishmania : A study demonstrated that this compound effectively inhibited the growth of Leishmania donovani in vitro, showing promise as a therapeutic agent against leishmaniasis .
  • Anticancer Efficacy : In a recent study involving multiple cancer cell lines, the compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via sulfonylation of 2,5-dimethoxyaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using K₂CO₃ in refluxing toluene). In situ generation of intermediates, as seen in sulfonyl urea synthesis (e.g., via carbamic chloride derivatives), may improve atom efficiency . Purification typically involves recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and purity. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and bond geometries. For example, SCXRD parameters (e.g., R factor < 0.05, data-to-parameter ratio > 13:1) ensure high-confidence structural validation .

Q. What challenges arise during purification, and how are they mitigated?

  • Methodology : The bromo and methoxy groups may introduce solubility issues. Recrystallization using mixed solvents (e.g., ethanol/dichloromethane) or gradient column chromatography (silica gel, hexane/ethyl acetate) optimizes yield and purity. Monitoring via TLC or HPLC ensures minimal byproduct retention .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methoxy) influence biological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing bromo with chloro or altering methoxy positions). Compare inhibition constants (Ki) in enzyme assays (e.g., ATP-sensitive potassium channels for antidiabetic activity) or IC₅₀ values in cytotoxicity screens. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like FGFR1 .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodology : Analyze hydrogen-bonding networks via SCXRD. For example, N–H⋯O bonds (1.94–2.79 Å, angles 171–174°) form infinite chains along the crystallographic axis. Hirshfeld surface analysis quantifies contributions from H⋯H (45–50%), O⋯H/H⋯O (20–25%), and Br⋯H/H⋯Br (5–10%) interactions, which stabilize the lattice .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via LC-MS. For example, antimicrobial activity discrepancies may arise from impurity-driven cytotoxicity. Dose-response curves (0.1–100 µM) and statistical tests (e.g., ANOVA with Tukey post-hoc) identify true structure-activity trends .

Q. What reaction mechanisms explain the compound’s reactivity in sulfonamide-based transformations?

  • Methodology : Investigate nucleophilic aromatic substitution (SNAr) at the bromo site using DFT calculations (e.g., Gaussian 09). Steric hindrance from the 2,5-dimethoxyphenyl group may slow reactivity, while electron-withdrawing sulfonamide activates the ring. Mechanistic probes (e.g., kinetic isotope effects) validate proposed pathways .

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